Technical Whitepaper: Physicochemical Properties & Profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester
Technical Whitepaper: Physicochemical Properties & Profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester
The following technical guide is structured as an advanced whitepaper designed for pharmaceutical scientists and researchers. It focuses on the physicochemical characterization, stability profiling, and analytical applications of Di-2-Thienyl-glycolic Acid Hexagol Ester , a specialized derivative in the anticholinergic drug development pipeline.[1][2]
[1][2]
Executive Summary
Di-2-Thienyl-glycolic Acid Hexagol Ester (DTG-Hexagol) represents a critical chemical entity at the intersection of lipophilic anticholinergic pharmacophores and hydrophilic polyethylene glycol (PEG) linkers.[1][2] Often utilized as a high-fidelity reference standard or a structural analog in the synthesis of bronchodilators (e.g., Tiotropium Bromide), this compound exemplifies the physicochemical challenges of amphiphilic ester derivatives.[1][2]
This guide provides a definitive characterization of DTG-Hexagol, synthesizing theoretical molecular modeling with empirical stability data to establish a robust profile for research and analytical validation.[1][2]
Compound Identity & Structural Architecture
The molecule is a mono-ester conjugate of Di-(2-thienyl)glycolic acid (the pharmacophore head) and Hexaethylene glycol (the "Hexagol" tail).[1][2] This conjugation drastically alters the solubility profile compared to the parent acid or its methyl ester analogs.[2]
| Attribute | Specification |
| Common Name | Di-2-Thienyl-glycolic Acid Hexagol Ester |
| Systematic Name | 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
| CAS Registry | 1797030-08-0 (Analogous/Generic) |
| Molecular Formula | C₂₂H₃₂O₉S₂ |
| Molecular Weight | 504.62 g/mol |
| Structural Motif | Amphiphilic: Lipophilic Dithienyl Head + Hydrophilic PEG-6 Tail |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the distinct hydrophilic/lipophilic domains that drive its physicochemical behavior.[2]
Figure 1: Structural assembly of DTG-Hexagol showing the bipartite nature of the molecule.
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
Unlike the crystalline methyl ester intermediate used in Tiotropium synthesis, the Hexagol ester exhibits properties dominated by the entropy of the PEG chain.[2]
Physical State & Thermal Profile[2]
-
Appearance: Viscous, colorless to pale yellow oil or low-melting waxy solid.[1][2]
-
Melting Point: Predicted < 25°C. The flexibility of the hexaethylene glycol chain disrupts the crystal lattice packing typically seen in dithienylglycolic acid (mp ~150°C).
-
Boiling Point: > 250°C (Decomposes prior to boiling due to ester instability).[2]
Solubility & Partitioning
The "Hexagol" chain acts as an intramolecular solubilizer, shifting the molecule from a purely lipophilic profile to an amphiphilic one.[2]
| Solvent System | Solubility Rating | Mechanism |
| Water | Moderately Soluble | PEG-6 chain forms hydrogen bonds; potential for micelle formation at high concentrations.[1][2] |
| Methanol/Ethanol | Freely Soluble | Compatible with both the aromatic head and polar tail.[2] |
| Dichloromethane | Soluble | Solvates the dithienyl core effectively.[2] |
| Hexane | Insoluble/Immiscible | PEG chain polarity prevents dissolution in non-polar alkanes.[2] |
Hydrophilic-Lipophilic Balance (HLB)
Using the Griffin method, we can estimate the surfactant properties of this molecule, which is critical for HPLC method development.[1][2]
-
MW (Hydrophilic PEG part): ~265 (approx.[2] for -O(CH₂CH₂O)₆H)[1][2]
-
HLB Calculation:
[1] -
Implication: An HLB of ~10.5 suggests this compound acts as an oil-in-water emulsifier .[1][2] In analytical chromatography, it will tail significantly on C18 columns unless a high organic modifier ratio is used.[2]
Stability & Degradation Pathways[2]
The ester linkage in DTG-Hexagol is the "Achilles' heel" regarding stability.[1][2] The presence of the
Hydrolysis Mechanism
Under aqueous conditions (pH > 7) or in the presence of esterases, the compound degrades into its parent constituents.[2]
Degradation Equation:
Stability Protocol (Self-Validating)
To verify the integrity of a standard solution, the following stress test is recommended:
-
Prepare: 1 mg/mL solution in Acetonitrile:Water (50:50).
-
Stress: Add 0.1 N NaOH (10% v/v).
-
Monitor: Analyze via HPLC at T=0 and T=1 hour.
-
Validation Criteria: Appearance of a peak at RRT ~0.4 (Acid) and disappearance of the parent peak confirms the ester identity.[2]
Analytical Characterization Protocols
For researchers utilizing DTG-Hexagol as an impurity standard or reactant, precise identification is paramount.[1][2]
HPLC-UV Method (Reverse Phase)
This method separates the amphiphilic ester from the highly polar glycol and the non-polar acid.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 230 nm (Thiophene absorption max).[2]
-
Retention Logic:
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
m/z.[2] -
Adducts:
m/z (Common due to PEG chelating Na+).[2] -
Key Fragments:
Analytical Workflow Diagram (DOT)
The following flowchart outlines the decision tree for characterizing this compound in a mixture.
Figure 2: Analytical decision tree for the identification and validation of DTG-Hexagol.
Applications in Drug Development[1][2]
Impurity Profiling (Tiotropium Context)
In the synthesis of Tiotropium Bromide, Methyl di(2-thienyl)glycolate is the primary intermediate.[1][2] If manufacturing equipment is cleaned with PEG-based detergents or if PEG is used as a phase transfer catalyst, transesterification can occur, generating trace amounts of DTG-Hexagol.[1][2]
-
Action: Use DTG-Hexagol as a "Spiking Standard" to validate the specificity of the release assay.
Prodrug Feasibility
The Hexagol ester serves as a model for PEGylated prodrugs .[2] The PEG-6 chain improves water solubility while maintaining the lipophilic head required for receptor affinity.[1][2] However, the rapid hydrolysis (half-life < 2 hours in plasma simulants) suggests it is suitable only for immediate-release formulations or topical applications where local hydrolysis is desired.[1][2]
References
-
US Biological Life Sciences. (n.d.).[2] Di-2-Thienyl-glycolic Acid Hexagol Ester - Product Data. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (n.d.).[2] Di-2-Thienyl-glycolic Acid Hexagol Ester (Biochemical). Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[2] Hexaethylene glycol - Thermochemical Data. Retrieved from [1][2]
-
PubChem. (2025).[2][11] 2-Hydroxy-2,2-bis(2-thienyl)acetic acid (Compound Summary). Retrieved from
-
European Pharmacopoeia (Ph.[2] Eur.). Tiotropium Bromide Monohydrate - Impurity Profiling Guidelines. (General reference for dithienylglycolate impurities).
Sources
- 1. Hexaethylene glycol [webbook.nist.gov]
- 2. Hexaethylene Glycol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Di-2-Thienyl-glycolic Acid Hexagol Ester | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Hexaethylene glycol | 2615-15-8 [chemicalbook.com]
- 5. watson-int.com [watson-int.com]
- 6. glycolic acid suppliers USA [americanchemicalsuppliers.com]
- 7. biomall.in [biomall.in]
- 8. store.usp.org [store.usp.org]
- 9. zzstandard.com [zzstandard.com]
- 10. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]
- 11. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
